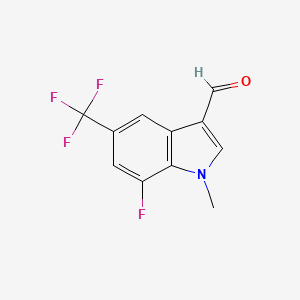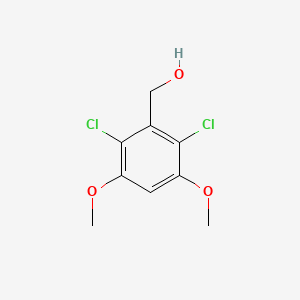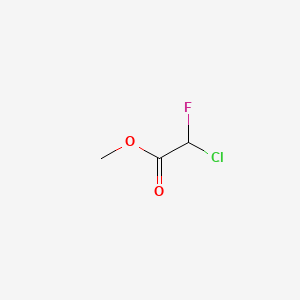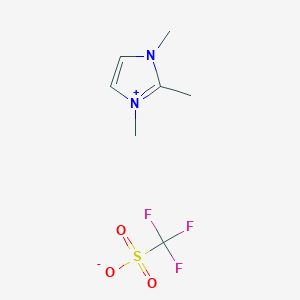
1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is a complex organic compound that features a unique structure combining benzodioxaborole and fluorene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaborole can be synthesized through the reaction of diborane with catechol at 25°C in benzene . Another method involves the reduction of 2-chloro-1,3,2-benzodioxaborole with tributylstannane .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using reagents like tributylstannane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Tributylstannane is a common reducing agent used in the synthesis of this compound.
Substitution: Catalysts such as palladium or nickel complexes are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various boronic acids, while reduction typically produces simpler boron-containing compounds.
Applications De Recherche Scientifique
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,3,2-Benzodioxaborole involves its interaction with various molecular targets and pathways. The compound’s boron atoms can form stable complexes with other molecules, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(catecholato)diboron: Another diboron compound with similar electronic properties.
2,2’-Bi-1,3,2-benzodioxaborole: A related compound with a similar structure.
Uniqueness
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is unique due to its combination of benzodioxaborole and fluorene units, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and organic electronics.
Propriétés
Numéro CAS |
856570-41-7 |
|---|---|
Formule moléculaire |
C37H40B2O4 |
Poids moléculaire |
570.3 g/mol |
Nom IUPAC |
2-[7-(1,3,2-benzodioxaborol-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C37H40B2O4/c1-3-5-7-13-23-37(24-14-8-6-4-2)31-25-27(38-40-33-15-9-10-16-34(33)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35-17-11-12-18-36(35)43-39/h9-12,15-22,25-26H,3-8,13-14,23-24H2,1-2H3 |
Clé InChI |
VGHDCYXNEIAYAT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)C5=C(C4(CCCCCC)CCCCCC)C=C(C=C5)B6OC7=CC=CC=C7O6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol](/img/structure/B12096413.png)
![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)




![N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12096432.png)
![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)

![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)

